1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorobenzyl group attached to the triazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Future Directions
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The 3-fluorobenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction. For example, oxidation yields oxidized derivatives, while substitution reactions yield substituted triazole compounds.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit fungal enzymes, leading to antifungal effects.
Pathways Involved: The binding of the compound to its targets can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives:
Similar Compounds: Compounds such as 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine and 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine share structural similarities.
Uniqueness: The presence of the fluorobenzyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFBVGIPURWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-71-3 |
Source
|
Record name | 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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